2-Phenylindoline
Overview
Description
2-Phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring
Mechanism of Action
Target of Action
2-Phenylindoline, also known as 2-Phenylindole, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . Therefore, the primary targets of this compound are estrogen receptors. These receptors play a crucial role in the regulation of reproductive and sexual development, bone health, cardiovascular health, and other physiological functions.
Mode of Action
As a selective estrogen receptor modulator, this compound binds to estrogen receptors, modulating their activity. This binding can either activate or inhibit the receptors depending on the specific context, leading to changes in the transcription of target genes .
Biochemical Pathways
The interaction of this compound with estrogen receptors influences several biochemical pathways. These pathways are primarily related to the regulation of cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects can vary depending on the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The molecular and cellular effects of this compound’s action depend on its modulation of estrogen receptor activity. This can lead to changes in cell growth and proliferation, potentially influencing the development and progression of diseases such as cancer . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other signaling molecules can affect its binding to estrogen receptors and subsequent effects . Additionally, factors such as pH and temperature can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
2-Phenylindoline interacts with various enzymes, proteins, and other biomolecules. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . These interactions play a crucial role in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylindoline can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. This intermediate then undergoes cyclization to produce this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium or copper complexes . Another method involves the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenylindoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylindole: Similar in structure but differs in the position of the nitrogen atom within the ring.
Indole: The parent compound of indoline, lacking the phenyl group.
Indoline: The parent structure of 2-Phenylindoline, without the phenyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFOJPRFUSEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949089 | |
Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26216-91-1 | |
Record name | 2-Phenylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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